molecular formula C16H17N3OS B2744447 8-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1705998-30-6

8-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2744447
CAS No.: 1705998-30-6
M. Wt: 299.39
InChI Key: MMMKUKDKUHOGNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]-8-azabicyclo[321]oct-2-ene is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps, including the formation of the bicyclic core and the subsequent attachment of the thiazole and pyrrole moieties. Common synthetic routes may include:

    Formation of the Bicyclic Core: This step often involves the cyclization of appropriate precursors under specific conditions, such as the use of strong acids or bases, and high temperatures.

    Attachment of Thiazole and Pyrrole Moieties: This step may involve the use of coupling reactions, such as Suzuki or Heck reactions, to attach the thiazole and pyrrole groups to the bicyclic core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

8-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo substitution reactions, particularly at the thiazole and pyrrole moieties, using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols), solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, 8-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It may serve as a probe to investigate biochemical pathways and molecular mechanisms.

Medicine

In medicine, this compound is explored for its potential therapeutic applications. It may exhibit pharmacological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Industry

In industry, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties. It may also be used in the production of specialty chemicals and fine chemicals.

Mechanism of Action

The mechanism of action of 8-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-8-azabicyclo[3.2.1]octane derivatives: These compounds share the bicyclic core structure but differ in the attached functional groups.

    Thiazole-containing compounds: These compounds contain the thiazole moiety and may exhibit similar chemical reactivity.

    Pyrrole-containing compounds: These compounds contain the pyrrole moiety and may have similar biological activities.

Uniqueness

The uniqueness of 8-[4-methyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carbonyl]-8-azabicyclo[3.2.1]oct-2-ene lies in its combination of the bicyclic core with the thiazole and pyrrole moieties. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-methyl-2-pyrrol-1-yl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-11-14(21-16(17-11)18-9-2-3-10-18)15(20)19-12-5-4-6-13(19)8-7-12/h2-5,9-10,12-13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMMKUKDKUHOGNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)N2C=CC=C2)C(=O)N3C4CCC3C=CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.